

NSP-DMAE-NHS: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Nsp-dmae-nhs*

Cat. No.: *B179288*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **NSP-DMAE-NHS**, a key reagent in modern chemiluminescence-based assays. This document details its physicochemical characteristics, provides established experimental protocols for its use in labeling biomolecules, and illustrates the underlying chemical processes.

Core Properties of NSP-DMAE-NHS

NSP-DMAE-NHS, with the IUPAC name 3-[9-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenoxy]carbonylacridin-10-ium-10-yl]propane-1-sulfonate, is a highly sensitive chemiluminescent label.^[1] Its structure incorporates an acridinium ester core, responsible for light emission, an N-hydroxysuccinimide (NHS) ester group for covalent attachment to primary amines, and an N-sulfopropyl (NSP) group that enhances its hydrophilicity.^{[2][3]}

The chemiluminescent reaction is triggered by hydrogen peroxide in an alkaline solution, leading to the emission of light at a wavelength of approximately 430 nm.^[4] This reaction mechanism does not require enzymatic catalysts, which simplifies assay design and can lead to lower background signals compared to other chemiluminescent systems.^[4]

Below is a summary of the key quantitative properties of **NSP-DMAE-NHS** compiled from various sources.

Property	Value	Reference(s)
CAS Number	194357-64-7	
Molecular Formula	C ₃₀ H ₂₆ N ₂ O ₉ S	
Molecular Weight	590.60 g/mol	
Appearance	Yellow solid or powder	
Purity	≥96% or ≥98% (HPLC)	
Solubility	Soluble in DMSO and DMF	
Storage Conditions	-20°C, sealed, away from moisture and light	
Chemiluminescence λ _{max}	~430 nm	

Experimental Protocols

Protein Labeling with NSP-DMAE-NHS

This protocol outlines the general procedure for covalently labeling proteins with **NSP-DMAE-NHS**. Optimization may be required depending on the specific protein.

Materials:

- Protein of interest
- **NSP-DMAE-NHS**
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium phosphate or sodium bicarbonate buffer, pH 8.0-8.5
- Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine
- Purification column (e.g., gel filtration, dialysis)

Procedure:

- Protein Preparation:
 - Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
- **NSP-DMAE-NHS** Stock Solution Preparation:
 - Immediately before use, dissolve **NSP-DMAE-NHS** in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).
- Labeling Reaction:
 - Add the **NSP-DMAE-NHS** stock solution to the protein solution. The molar ratio of **NSP-DMAE-NHS** to protein typically ranges from 5:1 to 20:1. This should be optimized for the specific protein.
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light.
- Quenching (Optional):
 - To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
- Purification:
 - Remove unreacted **NSP-DMAE-NHS** and byproducts by gel filtration, dialysis, or another suitable chromatographic method.

Nucleic Acid Labeling with NSP-DMAE-NHS

This protocol describes the labeling of amino-modified nucleic acids.

Materials:

- Amino-modified DNA or RNA
- **NSP-DMAE-NHS**

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M HEPES or sodium bicarbonate buffer, pH 8.0
- HPLC system for purification

Procedure:

- Nucleic Acid Preparation:
 - Dissolve the amino-modified nucleic acid in the reaction buffer.
- **NSP-DMAE-NHS** Stock Solution Preparation:
 - Prepare a 25 mM stock solution of **NSP-DMAE-NHS** in anhydrous DMSO.
- Labeling Reaction:
 - Add the **NSP-DMAE-NHS** stock solution to the nucleic acid solution to achieve a molar ratio of approximately 5:1 (**NSP-DMAE-NHS**:nucleic acid).
 - Incubate the reaction at 37°C for 1 hour.
- Purification:
 - Purify the labeled nucleic acid using reverse-phase HPLC to separate the labeled product from unreacted starting materials.

Chemiluminescence Detection

This is a general protocol for inducing and measuring the chemiluminescent signal from an **NSP-DMAE-NHS** labeled biomolecule.

Materials:

- **NSP-DMAE-NHS** labeled biomolecule
- Trigger Solution A: 0.1 N Nitric Acid with 0.5% Hydrogen Peroxide

- Trigger Solution B: 0.25 N Sodium Hydroxide
- Luminometer

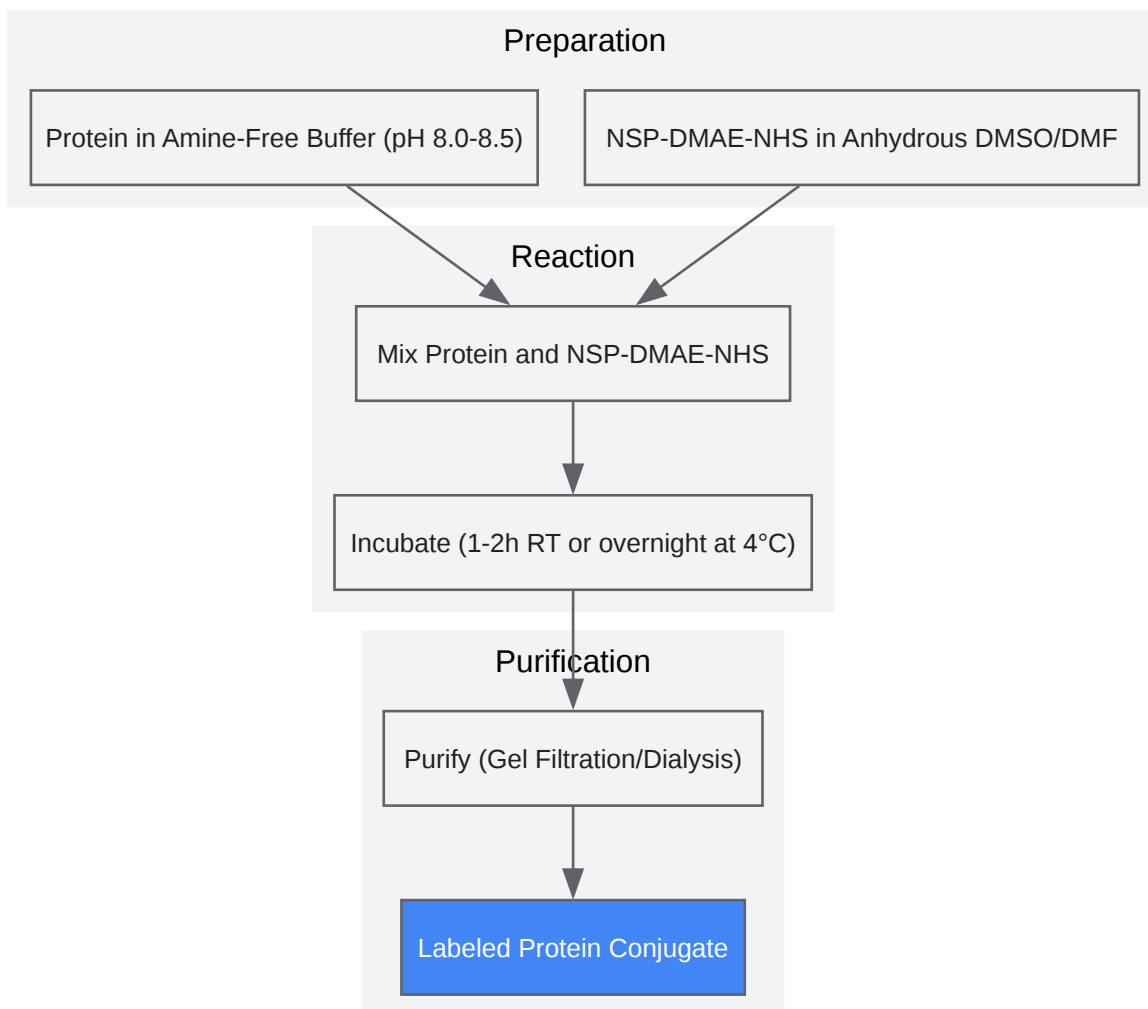
Procedure:

- Sample Preparation:
 - Prepare a dilution series of the **NSP-DMAE-NHS** labeled biomolecule in an appropriate assay buffer.
- Signal Initiation:
 - In the luminometer, inject Trigger Solution A followed by Trigger Solution B into the sample. The reaction is rapid, producing a flash of light.
- Measurement:
 - Measure the light output (in Relative Light Units, RLU) immediately after the injection of the trigger solutions. The peak light emission occurs within seconds.

Visualizing Workflows and Mechanisms

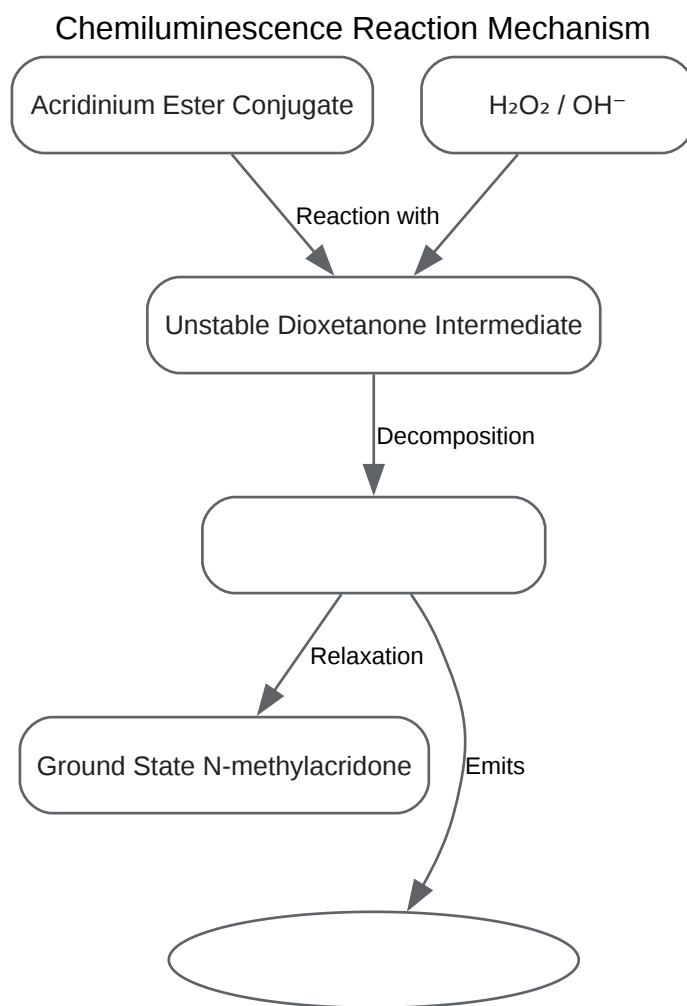
To better illustrate the processes involved with **NSP-DMAE-NHS**, the following diagrams have been generated using Graphviz.

Protein Labeling Workflow



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Protein Labeling Workflow with **NSP-DMAE-NHS**



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Chemiluminescence Reaction of **NSP-DMAE-NHS**

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